molecular formula C6H11ClN2O B6209437 3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride CAS No. 2613384-21-5

3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride

Cat. No.: B6209437
CAS No.: 2613384-21-5
M. Wt: 162.6
InChI Key:
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Description

3,6-Diazabicyclo[3.2.1]octan-7-one hydrochloride is a nitrogen-containing heterocyclic compound. This compound is characterized by its bicyclic structure, which includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. It is known for its significant potential in various fields, including drug discovery and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride typically involves the treatment of norcamphor-derived oximes with benzenesulfonyl chloride or sulfuric acid/NH4OH. This reaction provides the desired compound in moderate yields after the migration of the bridgehead carbon-carbon bond .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. The use of continuous flow chemistry and other scalable techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3,6-Diazabicyclo[3.2.1]octan-7-one hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

3,6-Diazabicyclo[3.2.1]octan-7-one hydrochloride has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride include:

Uniqueness

The uniqueness of 3,6-diazabicyclo[32Its ability to undergo diverse chemical reactions and its role as a synthetic intermediate make it a valuable compound in scientific research .

Properties

CAS No.

2613384-21-5

Molecular Formula

C6H11ClN2O

Molecular Weight

162.6

Purity

95

Origin of Product

United States

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